molecular formula C6H11BrO2 B3198145 Isopropyl 3-bromopropanoate CAS No. 100983-10-6

Isopropyl 3-bromopropanoate

Cat. No.: B3198145
CAS No.: 100983-10-6
M. Wt: 195.05 g/mol
InChI Key: KQNJUTDIDREYGN-UHFFFAOYSA-N
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Description

Isopropyl 3-bromopropanoate is an organic compound with the molecular formula C6H11BrO2. It is an ester derived from 3-bromopropanoic acid and isopropanol. This compound is known for its applications in organic synthesis and various chemical reactions due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl 3-bromopropanoate can be synthesized through the esterification of 3-bromopropanoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 3-bromopropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different substituted products.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield 3-bromopropanoic acid and isopropanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solution.

Major Products Formed

    Nucleophilic Substitution: Substituted propanoates depending on the nucleophile used.

    Reduction: 3-bromopropanol.

    Hydrolysis: 3-bromopropanoic acid and isopropanol.

Scientific Research Applications

Isopropyl 3-bromopropanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: It is used in the study of enzyme mechanisms and inhibition due to its ability to form covalent bonds with active site residues.

    Medicinal Chemistry: Researchers use it to develop new drugs and therapeutic agents by modifying its structure to enhance biological activity.

    Industrial Applications: It is employed in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of isopropyl 3-bromopropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the formation of new carbon-nucleophile bonds. The ester group can undergo hydrolysis or reduction, leading to the formation of different functional groups that can interact with biological targets or participate in further chemical transformations.

Comparison with Similar Compounds

Isopropyl 3-bromopropanoate can be compared with other similar compounds such as:

    Ethyl 3-bromopropanoate: Similar structure but with an ethyl group instead of an isopropyl group. It exhibits similar reactivity but may have different physical properties.

    Methyl 3-bromopropanoate: Contains a methyl group, leading to differences in boiling point and solubility.

    Isopropyl 2-bromopropanoate:

This compound is unique due to its specific ester and bromine substitution pattern, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

propan-2-yl 3-bromopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-5(2)9-6(8)3-4-7/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNJUTDIDREYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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